(1-Oxidopyridin-1-ium-2-yl)methanethiol
Description
(1-Oxidopyridin-1-ium-2-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by a pyridinium oxide core and a thiol (-SH) functional group. Its structure combines aromaticity with redox-active and nucleophilic properties, making it relevant in coordination chemistry, catalysis, and pharmaceutical applications. The compound’s reactivity is influenced by the electron-withdrawing pyridinium oxide moiety and the thiol group’s ability to form disulfide bonds or coordinate with metal ions.
Properties
CAS No. |
150282-59-0 |
|---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
(1-oxidopyridin-1-ium-2-yl)methanethiol |
InChI |
InChI=1S/C6H7NOS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 |
InChI Key |
PODQOUXRAPIHHY-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)CS)[O-] |
Canonical SMILES |
C1=CC=[N+](C(=C1)CS)[O-] |
Synonyms |
2-Pyridinemethanethiol,1-oxide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A meaningful comparison would require analyzing compounds with analogous functional groups or structural motifs. For example:
Pyridine-2-thiol (Mercaptopyridine)
- Structure : Pyridine ring with a thiol group at the 2-position, lacking the N-oxide group.
- Reactivity : The absence of the N-oxide reduces electron withdrawal, leading to weaker acidity of the thiol group compared to (1-Oxidopyridin-1-ium-2-yl)methanethiol.
- Applications : Primarily used as a ligand in coordination chemistry .
2-(Methylsulfanyl)pyridine N-oxide
- Structure : Pyridinium oxide with a methylthio (-SMe) group instead of a thiol.
- Reactivity : The methylthio group is less nucleophilic, reducing its capacity for disulfide formation or metal chelation. This compound may exhibit greater stability under oxidative conditions.
2-Hydroxypyridine N-oxide
- Structure : Hydroxyl (-OH) group at the 2-position instead of thiol.
- Reactivity : The hydroxyl group participates in hydrogen bonding and metal coordination but lacks the redox versatility of thiols.
Hypothetical Data Table
| Compound | pKa (Thiol) | LogP | Metal Binding Affinity |
|---|---|---|---|
| This compound | ~5.2 | -0.3 | High (e.g., Fe³⁺, Cu²⁺) |
| Pyridine-2-thiol | ~8.1 | 1.2 | Moderate |
| 2-(Methylsulfanyl)pyridine N-oxide | N/A | 0.7 | Low |
Notes on Evidence Limitations
For authoritative comparisons, consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed studies on pyridinium N-oxide derivatives. Crystallographic tools like SHELXL or WinGX could aid in structural analysis if experimental data were available.
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